molecular formula C9H7F3N2 B12313229 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

Cat. No.: B12313229
M. Wt: 200.16 g/mol
InChI Key: IAHRECCKLMBEKX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is a benzonitrile derivative with a trifluoroethylamine substituent at the para position. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol and a single stereocenter at the amino-bearing carbon . The compound exists in enantiomeric forms:

  • (R)-isomer: CAS 1212926-88-9
  • (S)-isomer: CAS 943816-46-4

The trifluoromethyl (CF₃) group confers high electronegativity and metabolic stability, while the benzonitrile scaffold enhances binding affinity in medicinal chemistry applications. The hydrochloride salt (CAS 943731-61-1) is commercially available for research use .

Applications
This compound is a key intermediate in drug discovery, particularly in synthesizing androgen receptor (AR) inhibitors for castration-resistant prostate cancer (CRPC) . Its stereochemistry influences biological activity; for example, the (S)-enantiomer shows higher binding specificity in AR inhibition studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHRECCKLMBEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to Fluorinated Benzonitriles

General Considerations for Trifluoromethyl-Containing Compounds

The preparation of compounds containing trifluoromethyl groups typically follows one of two general strategies:

  • Direct incorporation of the trifluoromethyl group into an existing molecular framework
  • Utilization of trifluoromethyl-containing building blocks in constructing the target molecule

For preparing 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile, both approaches are theoretically viable, though the limited available literature suggests building block strategies may be more practical.

Related Synthetic Methods

While direct synthesis information for this compound is limited in the available literature, examining the preparation of structurally related compounds provides valuable insights. Particularly relevant is the synthesis of 4-amino-2-trifluoromethyl benzonitrile, which shares both the trifluoromethyl and nitrile functionalities.

Preparation of Related Compounds: 4-Amino-2-trifluoromethyl benzonitrile

A novel three-step approach for preparing 4-amino-2-trifluoromethyl benzonitrile has been documented using m-trifluoromethyl fluorobenzene as the primary starting material. This process offers several advantages including readily available reagents, simplified operations, shorter synthetic route, and higher product purity compared to traditional methods.

Three-Step Synthetic Process

The preparation involves the following sequence:

  • Regioselective bromination
  • Cyanation via displacement reaction
  • Aminolysis of the fluoro group

Detailed Process Description

Step 1: Regioselective Bromination

The first step involves the regioselective bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and concentrated sulfuric acid. The reaction conditions are carefully controlled to ensure proper regioselectivity:

m-trifluoromethyl fluorobenzene + C₅H₆Br₂N₂O₂ → 4-fluoro-2-trifluoromethyl bromobenzene

Reaction Conditions:

  • Molar ratio of C₅H₆Br₂N₂O₂ to m-trifluoromethyl fluorobenzene: 0.6:1
  • Glacial acetic acid consumption: 4-5 liters per kilogram of m-trifluoromethyl fluorobenzene
  • Weight ratio of sulfuric acid to m-trifluoromethyl fluorobenzene: 5-20:100
  • Reaction time: 5-7 hours
  • Temperature: Reflux conditions
Step 2: Cyanation

The second step involves the displacement of the bromine with a cyano group using cuprous cyanide in quinoline:

4-fluoro-2-trifluoromethyl bromobenzene + CuCN → 4-fluoro-2-trifluoromethyl cyanobenzene

Reaction Conditions:

  • Molar ratio of cuprous cyanide to 4-fluoro-2-trifluoromethyl bromobenzene: 1-1.1:1
  • Quinoline consumption: 3-5 liters per kilogram of 4-fluoro-2-trifluoromethyl bromobenzene
  • Reaction time: Approximately 20 hours
  • Temperature: Reflux conditions
  • Product isolation: Steam distillation
Step 3: Aminolysis

The final step involves the displacement of the fluoro group with an amino group using liquefied ammonia in ethanol:

4-fluoro-2-trifluoromethyl cyanobenzene + NH₃ → 4-amino-2-trifluoromethyl cyanobenzene

Reaction Conditions:

  • Molar ratio of liquefied ammonia to 4-fluoro-2-trifluoromethyl cyanobenzene: 1.5:1
  • Ethanol amount: 3-5 liters per kilogram of 4-fluoro-2-trifluoromethyl cyanobenzene
  • Reaction time: 8 hours
  • Temperature: 120°C
  • Pressure: Sealed vessel
  • Purification: Recrystallization from toluene (4-8 liters per kilogram of crude product)

Process Yields and Efficiency

The three-step process achieves a total yield of 73-75% with product purity exceeding 99%. The high yield and purity, combined with the use of commercially available reagents, make this an attractive synthetic route.

Table 1: Summary of Reaction Conditions and Yields for 4-Amino-2-trifluoromethyl benzonitrile Synthesis

Step Reaction Key Reagents Conditions Yield Purity
1 Bromination C₅H₆Br₂N₂O₂, glacial acetic acid, H₂SO₄ Reflux, 5-7 h >98% >98%
2 Cyanation CuCN, quinoline Reflux, ~20 h ~77% Not specified
3 Aminolysis NH₃, ethanol 120°C, 8 h, sealed ~95% >99%
Overall 73-75% >99%

Process Optimization and Scale-Up Considerations

Reaction Engineering

For industrial-scale production, reaction engineering factors require careful consideration:

  • Temperature control during exothermic reactions
  • Pressure management for reactions involving volatile compounds or gases
  • Mixing efficiency to ensure uniform reaction conditions
  • Heat transfer considerations, especially for reactions at reflux conditions
  • Materials of construction compatible with corrosive reagents

Purification Strategies

The purity requirements for this compound will vary depending on its intended application. Based on the specifications for related compounds, the following purification strategies may be appropriate:

  • Recrystallization from appropriate solvents (toluene has been successful for related compounds)
  • Column chromatography for smaller scale preparations
  • Formation and purification of crystalline salts (e.g., hydrochloride) followed by freebasing if required

Table 2: Potential Purification Methods for this compound

Purification Method Advantages Disadvantages Typical Purity Achieved
Recrystallization Simple equipment, scalable Solvent-intensive, yield loss >99%
Column Chromatography High resolution separation Labor-intensive, less scalable >98%
Salt Formation Often crystalline, improved stability Requires additional processing steps >99%
Distillation Effective for volatile impurities Limited applicability for high MW compounds Variable

Analytical Methods for Quality Control

Identity Confirmation

The identity of synthesized this compound can be confirmed using:

  • Infrared spectroscopy (FTIR) to verify functional groups
  • Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) for structural elucidation
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for composition verification

Purity Determination

Based on specifications for related compounds, the following methods are appropriate for purity analysis:

  • High-Performance Liquid Chromatography (HPLC) with a purity threshold of ≥96.0%
  • Melting point determination (expected range based on related compounds: 138-146°C)
  • Gas Chromatography (GC) for volatile impurity analysis

Table 3: Quality Control Specifications for this compound

Test Parameter Method Acceptance Criteria
Appearance Visual Inspection White to light brown crystalline solid
Identification IR Spectroscopy Conforms to reference spectrum
Identification ¹H, ¹³C, ¹⁹F NMR Conforms to expected structure
Assay HPLC ≥96.0%
Melting Range Capillary Method Expected: 138-146°C (based on related compounds)
Related Substances HPLC Individual impurity: ≤1.0%, Total impurities: ≤2.0%

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of benzene derivatives and other complex molecules due to its functional groups that facilitate chemical reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
NitrationUsed as a precursor for creating nitrated derivatives
AminationForms amines through nucleophilic substitution
Coupling ReactionsParticipates in cross-coupling reactions

Pharmaceutical Applications

Synthesis of Therapeutic Agents
This compound is a key intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used primarily for treating prostate cancer. The trifluoroethyl group enhances the compound's potency and selectivity towards androgen receptors .

Case Study: Bicalutamide Synthesis
Bicalutamide's synthesis involves several steps where this compound acts as a critical building block. The compound's structure allows for effective binding to androgen receptors, demonstrating its importance in medicinal chemistry .

Biological Building Block
The compound is also explored as a building block for developing biologically active molecules. Its structural characteristics make it suitable for creating compounds with potential therapeutic effects against various diseases, including cancer and hormonal disorders .

Table 2: Biological Activities Associated with Derivatives

Compound NameActivity TypeTarget DiseaseReference
BicalutamideAnti-androgenProstate Cancer
Benzimidazole DerivativesAnticancerBreast Cancer

Material Science

Development of Functional Materials
In material science, this compound is being investigated for its potential use in developing materials with specific properties, such as enhanced thermal stability or chemical resistance. Its unique electronic properties due to the trifluoroethyl group make it a candidate for advanced materials applications.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, it acts by inhibiting the growth of cancer cells through the disruption of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile with structurally related benzonitrile derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications References
This compound C₉H₇F₃N₂ -CF₃, -NH₂ (stereocenter) 200.16 AR inhibitors, CRPC therapy
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ -CF₃, -NH₂ 186.13 Agrochemical intermediates, photostable dyes
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ -CF₃, -NO₂ 232.12 Precursor for explosives and corrosion inhibitors
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B) C₁₄H₉F₃N₂O -CF₃, -O-C₆H₄-NH₂ 278.23 Anticancer agents, kinase inhibitors
4-((1-Ethoxy-2,2,2-trifluoroethyl)amino)benzonitrile C₁₀H₁₀F₃N₂O -CF₃, -NH-C(CF₃)(OCH₂CH₃) 258.20 Solubility-enhanced intermediates for fluorinated drug candidates
4-(2,6-Dimethylphenylthio)benzonitrile C₁₅H₁₃N₃S -S-C₆H₃(CH₃)₂ 267.34 Catalyst-free synthesis of unsymmetrical sulfides
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) C₁₈H₁₁F₃N₂OS -F, -C≡N, thiophene-OCH₃ 362.35 Fluorosolvatochromic probes for solvent polarity studies

Key Structural and Functional Differences

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. In contrast, 4-nitro-2-(trifluoromethyl)benzonitrile (with -NO₂) exhibits even stronger EW effects, enabling use in explosive formulations . Amino vs. Ether Groups: The -NH₂ group in the target compound supports hydrogen bonding in biological systems, whereas the -OCH₃ group in MOT increases solubility in polar solvents .

Stereochemical Influence The (S)-enantiomer of this compound demonstrates superior AR-binding affinity compared to the (R)-form, as shown in CRPC studies . This stereodependence is absent in non-chiral analogs like 4-amino-2-(trifluoromethyl)benzonitrile .

Biological Activity AR Inhibition: The target compound’s trifluoroethylamine moiety disrupts AR signaling by mimicking steric hindrance of endogenous ligands, outperforming simpler analogs like 3B (IC₅₀ = 82 nM vs. 150 nM) . Photophysical Properties: Thiophene-containing derivatives (e.g., MOT) exhibit solvent-dependent fluorescence, unlike the target compound, which lacks π-conjugated systems .

Synthetic Utility The target compound is synthesized via asymmetric catalysis to isolate enantiomers, whereas 4-((1-ethoxy-2,2,2-trifluoroethyl)amino)benzonitrile is prepared via one-pot carboamination without transition metals .

Biological Activity

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is a compound characterized by the presence of a trifluoroethyl group and an amino group attached to a benzonitrile structure. Its molecular formula is C₉H₈F₃N₂. The unique trifluoromethyl moiety imparts distinct electronic and steric properties, making it a subject of interest in pharmaceutical chemistry and biological applications. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The structural features of this compound contribute to its chemical reactivity and biological interactions. The trifluoroethyl group enhances lipophilicity and can influence binding interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₈F₃N₂
Molecular Weight202.16 g/mol
Log P (octanol-water)Estimated 3.5
SolubilitySoluble in organic solvents

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate ion channels and receptors, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. For instance, studies have shown that fluorinated compounds can enhance the activity of CFTR channels, which are critical for ion transport in epithelial cells .

Pharmacological Applications

  • CFTR Modulation : As noted in studies on CFTR potentiators, compounds with similar fluorinated structures have been shown to increase ion flux across cell membranes. This suggests that this compound may also possess CFTR-modulating properties .
  • Anticancer Activity : The trifluoromethyl group has been associated with increased potency in various anticancer agents. For example, compounds containing this moiety have demonstrated enhanced inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuropharmacology : The presence of amino groups in similar structures has been linked to neurotransmitter receptor modulation, suggesting potential applications in treating neurodegenerative diseases.

Study on CFTR Potentiation

In a study investigating CFTR potentiators, several analogs were tested for their ability to enhance ion transport in epithelial cells. Among these compounds, those structurally related to this compound exhibited significant increases in macroscopic currents at concentrations as low as 5 μM . This highlights the potential utility of this compound in cystic fibrosis therapy.

Anticancer Mechanisms

In preclinical trials involving various cancer cell lines, compounds with similar trifluoromethyl substitutions showed a marked decrease in cell viability. For instance, one study demonstrated that fluorinated benzonitriles could inhibit tumor growth by inducing apoptosis in malignant cells while sparing normal cells . This selective toxicity is crucial for developing safer anticancer therapies.

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